(2-Furylmethyl)[1-(2-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine
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Overview
Description
(2-Furylmethyl)[1-(2-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine is a chemical compound that has garnered significant interest in the scientific community due to its potential therapeutic and environmental applications. This compound features a complex structure that includes a furylmethyl group, a methylphenyl group, and a pyrazolo[4,5-e]pyrimidin-4-ylamine core.
Mechanism of Action
Target of Action
The primary target of (2-Furylmethyl)[1-(2-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to apoptosis, or programmed cell death , affecting the growth of cancer cells .
Result of Action
The compound shows superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45-97 nM and 6-99 nM, respectively . It also shows moderate activity against HepG-2 with an IC50 range of 48-90 nM . These results indicate that the compound can effectively inhibit the growth of these cancer cell lines .
Biochemical Analysis
Biochemical Properties
The compound (2-Furylmethyl)[1-(2-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine has been found to interact with enzymes such as CDK2 . These interactions are crucial in biochemical reactions, particularly in the context of cancer treatment .
Cellular Effects
In cellular processes, this compound has shown significant effects. It has been observed to inhibit the growth of various cell lines, including MCF-7, HCT-116, and HepG-2 .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression . It has been found to inhibit CDK2/cyclin A2, which is a key component in cell proliferation .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are yet to be fully explored. It has been observed to have significant inhibitory activity against CDK2/cyclin A2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure efficiency, yield, and purity. This may include the use of automated reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2-Furylmethyl)[1-(2-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine can undergo various chemical reactions, including:
Oxidation: The furylmethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrazolo[4,5-e]pyrimidine core can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furylmethyl and methylphenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furylmethyl group may yield furylcarboxylic acid, while reduction of the pyrazolo[4,5-e]pyrimidine core may produce various hydrogenated derivatives.
Scientific Research Applications
(2-Furylmethyl)[1-(2-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and as a catalyst in industrial processes.
Comparison with Similar Compounds
Similar Compounds
- (2-Furylmethyl)[1-(2-chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine
- (2-Furylmethyl)[1-(2-fluorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine
- (2-Furylmethyl)[1-(2-bromophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine
Uniqueness
What sets (2-Furylmethyl)[1-(2-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine apart from similar compounds is its specific substitution pattern, which may confer unique biological activities and chemical reactivity. The presence of the methyl group on the phenyl ring can influence its interaction with molecular targets and its overall stability.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O/c1-12-5-2-3-7-15(12)22-17-14(10-21-22)16(19-11-20-17)18-9-13-6-4-8-23-13/h2-8,10-11H,9H2,1H3,(H,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPGRPRBRJWMBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=NC=NC(=C3C=N2)NCC4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.